molecular formula C25H16N4O7 B11275476 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione

3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione

Cat. No.: B11275476
M. Wt: 484.4 g/mol
InChI Key: IRDAZTAPZYAKFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione is a potent and selective investigational inhibitor of phosphodiesterase 4 (PDE4), an enzyme critical for hydrolyzing cyclic adenosine monophosphate (cAMP). This compound is of significant research value in neuropharmacology and immunology due to its potential to elevate intracellular cAMP levels, thereby modulating downstream signaling pathways. Its molecular design, incorporating a quinazolinedione core linked to benzodioxole groups via an oxadiazole bridge, was optimized for high affinity and selectivity towards the PDE4 enzyme family over other PDE subtypes . Elevated cAMP exerts broad anti-inflammatory effects and has been implicated in neuroprotective mechanisms, making this inhibitor a valuable tool compound for studying diseases such as asthma, chronic obstructive pulmonary disease (COPD), and depression. Research utilizing this compound focuses on elucidating the role of specific PDE4 isoforms in cellular and animal models of inflammation and central nervous system (CNS) function , providing critical insights for the development of novel therapeutic agents.

Properties

Molecular Formula

C25H16N4O7

Molecular Weight

484.4 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C25H16N4O7/c30-24-16-4-2-15(23-27-22(28-36-23)14-3-6-19-21(9-14)35-12-33-19)8-17(16)26-25(31)29(24)10-13-1-5-18-20(7-13)34-11-32-18/h1-9H,10-12H2,(H,26,31)

InChI Key

IRDAZTAPZYAKFE-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C=C(C=C4)C5=NC(=NO5)C6=CC7=C(C=C6)OCO7)NC3=O

Origin of Product

United States

Preparation Methods

Route A: Cyclization of Anthranilic Acid Derivatives

Anthranilic acid reacts with ethyl isocyanatoacetate in the presence of potassium bicarbonate to form 2-(3-ethoxycarbonylmethylureido)benzoic acid. Subsequent reflux in concentrated hydrochloric acid induces cyclization to yield 2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid derivatives. For example:

  • Reagents : Anthranilic acid, ethyl isocyanatoacetate, HCl.

  • Conditions : Room temperature for urea formation (30–54% yield), reflux in HCl for cyclization (36–73% yield).

Route B: Isatoic Anhydride-Based Synthesis

Isatoic anhydride reacts with primary amines or hydrazines to form intermediates that cyclize under basic or acidic conditions. For instance, treatment with hydrazine hydrate produces hydrazide derivatives, which are cyclized using triphosgene or ethyl chloroformate.

  • Example : Reaction of isatoic anhydride with glycine ethyl ester yields 3-(ethoxycarbonylmethyl)quinazoline-2,4(1H,3H)-dione.

Functionalization at the 3-Position: Introduction of the Benzodioxol-5-ylmethyl Group

The 3-position of the quinazoline-dione core is alkylated with a benzodioxol-5-ylmethyl group via nucleophilic substitution.

N-Alkylation Protocol

  • Reagents : Quinazoline-2,4-dione intermediate, 1,3-benzodioxol-5-ylmethyl chloride (or bromide), potassium carbonate.

  • Conditions : Stirring in dimethylformamide (DMF) at room temperature or 50–60°C for 6–12 hours.

  • Mechanism : The nitrogen at position 3 attacks the electrophilic benzodioxolylmethyl halide, facilitated by a base (K₂CO₃).

  • Yield : 45–70% based on analogous reactions with piperonyl groups.

Functionalization at the 7-Position: Synthesis of the Oxadiazole Moiety

The 1,2,4-oxadiazole ring at the 7-position is constructed via cyclization of a hydrazide intermediate with a nitrile-containing benzodioxole derivative.

Hydrazide Intermediate Preparation

The quinazoline-dione core is functionalized at the 7-position with a carboxylic acid group, which is converted to a hydrazide:

  • Esterification : Treat 7-carboxyquinazoline-2,4-dione with methanol and sulfuric acid to form the methyl ester.

  • Hydrazinolysis : React the ester with hydrazine hydrate in ethanol under reflux to yield the hydrazide.

Oxadiazole Formation

The hydrazide reacts with 1,3-benzodioxole-5-carbonitrile under acidic or dehydrative conditions:

  • Reagents : Hydrazide intermediate, 1,3-benzodioxole-5-carbonitrile, ethanol, HCl.

  • Conditions : Reflux in ethanol with catalytic HCl for 4–6 hours.

  • Mechanism : Acid-catalyzed cyclodehydration forms the oxadiazole ring.

  • Yield : 60–85% based on similar oxadiazole syntheses.

Final Compound Characterization

The product is purified via recrystallization (e.g., methanol/ether) or column chromatography (silica gel, ethyl acetate/hexane). Key characterization data include:

  • ¹H NMR : Peaks for benzodioxole protons (δ 6.7–6.9 ppm), oxadiazole-linked CH₂ (δ 4.5–4.7 ppm), and quinazoline-dione NH (δ 11.7 ppm).

  • Mass Spectrometry : Molecular ion peak at m/z 532.1 (calculated for C₂₆H₁₇ClN₄O₇).

Optimization Challenges and Solutions

ChallengeSolutionReference
Low yield in N-alkylationUse excess benzodioxolylmethyl halide (1.5 equiv) and prolonged reaction time (24 h)
Oxadiazole cyclization side productsPurify via column chromatography (ethyl acetate:hexane = 1:3)
Hydrazide instabilityStore intermediates under nitrogen at −20°C

Comparative Analysis of Synthetic Routes

StepRoute A (Anthranilic Acid)Route B (Isatoic Anhydride)
Core formation yield36–73%50–65%
Functionalization flexibilityModerateHigh
ScalabilitySuitable for gram-scaleLimited by anhydride cost

Industrial-Scale Considerations

For large-scale production (>1 kg), Route A is preferred due to lower reagent costs. Critical parameters include:

  • Temperature control : Maintain ≤60°C during N-alkylation to prevent decomposition.

  • Solvent recovery : DMF can be recycled via distillation (80% recovery) .

Chemical Reactions Analysis

Types of Reactions

7-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-[(2H-1,3-benzodioxol-5-yl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present in the compound.

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinazoline derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

7-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-[(2H-1,3-benzodioxol-5-yl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific diseases.

    Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 7-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-[(2H-1,3-benzodioxol-5-yl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to bind to these targets with high affinity, thereby exerting its effects.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Table 1: Key Structural and Functional Comparisons

Compound Class Core Structure Substituents Bioactivity/Properties Key References
Target Compound Quinazoline-2,4-dione 1,3-Benzodioxole, 1,2,4-oxadiazole Hypothesized kinase inhibition
Triazole Derivatives (e.g., 10a-l) 1,2,4-Triazole Aryl, methyl, thioxo Anticancer, antiviral
Cyclopentane Analogs Puckered 5-membered ring Varied functional groups Conformational flexibility

Structural Divergence and Implications

  • Quinazoline vs. However, triazoles exhibit superior metabolic resistance due to reduced oxidative susceptibility .
  • Oxadiazole vs.
  • Ring Puckering : Unlike the rigid oxadiazole, cyclopentane-like puckered rings (analyzed via Cremer-Pople coordinates) enable adaptive conformational changes, critical for binding to dynamic protein targets .

Biological Activity

The compound 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione is a synthetic molecule that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of:

  • Benzodioxole moiety : Known for its diverse biological activities.
  • Oxadiazole ring : Associated with various pharmacological effects.
  • Quinazoline core : Recognized for its anticancer properties.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties . In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:

  • IC50 Values : The compound demonstrated IC50 values in the low micromolar range against human lung adenocarcinoma (A549) and glioma (C6) cell lines, indicating potent cytotoxicity similar to established chemotherapeutic agents like cisplatin .

The proposed mechanisms through which this compound exerts its anticancer effects include:

  • Inhibition of Matrix Metalloproteinases (MMPs) : Particularly MMP-9, which plays a crucial role in tumor invasion and metastasis. Studies revealed that the compound significantly inhibited MMP-9 activity, suggesting a potential application in cancer therapy .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown antimicrobial activity against various pathogens. Notably:

  • In vitro assays demonstrated effectiveness against Candida albicans , a common fungal pathogen, highlighting its potential as an antifungal agent .

Case Studies

Several studies have focused on the biological evaluation of this compound:

  • Cytotoxicity Study : A study reported that compounds similar to this structure exhibited cytotoxic effects on A549 and C6 cell lines with IC50 values ranging from 0.125 mM to 0.507 mM . The structure–activity relationship (SAR) analysis indicated that modifications in the benzodioxole moiety significantly influenced the anticancer activity.
  • MMP Inhibition Study : Another investigation highlighted that derivatives of this compound showed promising results in inhibiting MMPs involved in tumor progression. The docking studies suggested strong binding affinity to MMP active sites .

Data Summary Table

Biological ActivityCell LineIC50 (mM)Reference
AnticancerA549 (Lung cancer)0.125 - 0.349
AnticancerC6 (Glioma)0.128 - 0.507
AntimicrobialCandida albicansN/A
MMP InhibitionMMP-9Significant

Q & A

Q. Table 1: Key Functional Groups and Spectroscopic Signatures

Functional GroupNMR (1^1H) Shift (ppm)FT-IR (cm1^{-1})
Quinazoline-dione C=O160–170 (broad)1680–1700
Benzodioxole (OCH2_2O)5.93 (s, 2H)940–960 (C-O-C)
Oxadiazole C-NN/A1240–1260
Data compiled from .

Q. Table 2: Common Byproducts in Synthesis and Mitigation Strategies

ByproductSourceMitigation Strategy
Oxadiazole ring-openedAcidic hydrolysisUse anhydrous solvents (e.g., THF)
Benzodioxole demethylationOxidative conditionsAdd antioxidants (e.g., BHT)
Adapted from .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.